N-[(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)methyl]-N-phenylacetamide
Description
Properties
Molecular Formula |
C17H18N2O3 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-[(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)methyl]-N-phenylacetamide |
InChI |
InChI=1S/C17H18N2O3/c1-12(20)18(13-7-3-2-4-8-13)11-19-16(21)14-9-5-6-10-15(14)17(19)22/h2-8,14-15H,9-11H2,1H3 |
InChI Key |
VLWOTQNDGDSNOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CN1C(=O)C2CC=CCC2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-PHENYLACETAMIDE typically involves the reaction of hexahydrophthalic anhydride with an appropriate amine, followed by further functionalization steps. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-PHENYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[(1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Saturation of the Isoindole Ring
- N-[(1,3-Dioxoisoindolin-2-yl)methyl]-N-phenylacetamide (): This compound replaces the tetrahydroisoindole ring with a fully unsaturated isoindoline-1,3-dione. IR spectra show similar carbonyl peaks but lack the C–H stretching modes associated with saturated bonds .
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylacetamide ():
The dihydroisoindole core here has partial unsaturation, balancing rigidity and flexibility. Its molecular formula (C₁₆H₁₂N₂O₃) reflects reduced hydrogen content compared to the target compound, influencing solubility and crystallinity .
Substituent Variations on the Acetamide Group
- The triazole linkage introduces additional hydrogen-bonding capacity, as evidenced by IR peaks at 1,678 cm⁻¹ (C=O) and 785 cm⁻¹ (C–Cl) .
- 2-(1,3-Dioxo-3a,4-dihydro-1H-isoindol-2-yl)-N-(4-methoxyphenyl)acetamide ():
The methoxy group (–OCH₃) on the phenyl ring donates electron density, altering electronic properties and possibly enhancing binding interactions in biological systems. Its IR spectrum shows a distinct –C–O stretch at 1,275 cm⁻¹ .
Click Chemistry Approaches
Compounds like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide () are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding triazole-linked derivatives in 65–85% yields. This method contrasts with the target compound’s synthesis, which relies on classical amidation or cyclization .
Halogenation and Coupling Reactions
3-Chloro-N-phenyl-phthalimide () is synthesized via electrophilic substitution, leveraging chloro groups for subsequent cross-coupling. Such methods are less common for the target compound but highlight strategies for introducing halogen substituents .
Research Findings and Implications
- Antiviral Activity : The target compound and its analogues (e.g., 4a and 4b in ) inhibit HIV-1 reverse transcriptase, with IC₅₀ values in the low micromolar range. The tetrahydroisoindole core likely interacts with the enzyme’s hydrophobic pocket, while the phenylacetamide group modulates solubility .
- Electronic Effects : Nitro-substituted derivatives (e.g., 6b and 6c in ) exhibit redshifted UV-Vis spectra due to enhanced conjugation, suggesting applications in optoelectronic materials .
- Metabolic Stability : Ethyl-substituted analogues () show prolonged half-lives in vitro compared to phenyl derivatives, attributed to reduced cytochrome P450 interactions .
Biological Activity
N-[(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)methyl]-N-phenylacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological properties, including cytotoxicity, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C18H20N2O4
- Molecular Weight : 328.36 g/mol
- CAS Number : 1024179-05-2
Cytotoxicity
Research indicates that compounds structurally related to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance:
- In a study involving 1,3-diarylidene-2-tetralones, several derivatives demonstrated cytotoxic effects against murine P388 and L1210 cells as well as human Molt 4/C8 and CEM T-lymphocytes .
- Compounds in this class showed higher potency than established anticancer agents like melphalan, indicating their potential as therapeutic agents.
The mechanisms by which these compounds exert their effects include:
- Interference with Nucleic Acid Synthesis : The compounds disrupt the biosynthesis of nucleic acids, which is crucial for cancer cell proliferation.
- Protein Synthesis Inhibition : They also inhibit protein synthesis, further impeding cancer cell growth.
- Alteration of Redox Potential : This can lead to increased oxidative stress within the cells, contributing to apoptosis.
Study 1: Cytotoxic Effects on Tumor Cell Lines
A comprehensive study evaluated the cytotoxic effects of various derivatives of the compound on human tumor cell lines. The results indicated that certain derivatives exhibited selective toxicity towards leukemic and colon cancer cells while maintaining lower toxicity in normal cells. The study highlighted the potential for developing selective anticancer therapies based on these compounds .
Study 2: Pharmacokinetics and Toxicology
Another investigation focused on the pharmacokinetics and toxicological profiles of similar compounds. It was found that these compounds were well tolerated in animal models with minimal side effects when administered intraperitoneally . This suggests a favorable safety profile that could translate into clinical settings.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O4 |
| Molecular Weight | 328.36 g/mol |
| CAS Number | 1024179-05-2 |
| Cytotoxicity (IC50) | Varies by derivative |
| Selectivity | High for certain cancers |
| Safety Profile | Low toxicity in animal models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
